Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate
Description
This compound belongs to the class of bicyclic heterocycles featuring a fused furo[3,4-c]pyrrole core. Its structure includes a cis-configured tert-butyl group and a methyl ester at the 3A position, along with a second carboxylate group at the 5-position.
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-O-tert-butyl 3a-O-methyl (3aS,6aR)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-5-9-6-18-8-13(9,7-14)10(15)17-4/h9H,5-8H2,1-4H3/t9-,13+/m1/s1 |
InChI Key |
SNAWNEHNZGMNAF-RNCFNFMXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@]2(C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reduction and Esterification Step
- Starting Material: A key intermediate (compound 1) is dissolved in ethanol.
- Reduction: Sodium borohydride is added at 0°C to reduce ketone or aldehyde functionalities, ensuring selective reduction without affecting other sensitive groups.
- Workup: After 2 hours, reaction completion is confirmed by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (5:1). Water is added, and the mixture is extracted with ethyl acetate.
- Drying and Concentration: The organic phase is dried over sodium sulfate and concentrated under reduced pressure to yield the crude intermediate (compound 2) for the next step.
Mitsunobu Reaction for Substitution
- Reagents: Compound 2 is dissolved in anhydrous tetrahydrofuran (THF).
- Addition of Reagents: Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) are added slowly at 0°C.
- Reaction Conditions: The mixture is stirred at 25°C for 16 hours to facilitate nucleophilic substitution, which introduces the methyl group at the 3A position with cis stereochemistry.
- Purification: The crude product is concentrated and purified by silica gel column chromatography using a gradient elution system of petroleum ether and ethyl acetate.
Protection and Functional Group Manipulation
- The tert-butyl ester group is introduced or maintained to protect the carboxylate functionality, enhancing stability during subsequent reactions.
- Hydroxymethyl intermediates may be prepared and further transformed to achieve the desired substitution pattern.
Alternative Approaches and Functionalization
- Electrochemical oxidation methods (Shono oxidation) have been explored to functionalize saturated cyclic amines, enabling the synthesis of related bicyclic enecarbamates that can be converted into the target compound or its analogs.
- Protection groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) are used for nitrogen atoms to facilitate selective reactions and later deprotection.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | Sodium borohydride in ethanol | 0°C | 2 hours | Selective reduction, monitored by TLC |
| 2 | Triphenylphosphine, DIAD in THF | 0°C to 25°C | 16 hours | Mitsunobu reaction for nucleophilic substitution |
| 3 | Silica gel chromatography | Ambient | - | Purification step |
| 4 | Protection with tert-butyl ester group | Varies | Varies | Ensures stability of carboxylate groups |
- The synthesis method reported in patent CN107383033A provides a practical industrial approach with high yields and operational simplicity, addressing previous challenges in stereoselective synthesis of this compound.
- The Mitsunobu reaction is key for stereochemical control, allowing the introduction of the methyl group in the cis configuration.
- Use of mild reducing agents like sodium borohydride prevents over-reduction or decomposition.
- Purification by column chromatography ensures high purity suitable for further applications.
- Electrochemical oxidation techniques offer alternative pathways for functionalization but require specialized equipment and conditions.
Chemical Reactions Analysis
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: Substitution reactions can occur at the tert-butyl and methyl positions using nucleophiles such as halides or amines. The major products formed from substitution include halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate has been investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. The compound's ability to modulate biological pathways could be beneficial in treating conditions such as cancer and neurodegenerative diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of tetrahydrofuro[3,4-c]pyrrole compounds exhibit anticancer properties. A study demonstrated that similar structures could inhibit tumor growth in vitro and in vivo models, suggesting that this compound could be explored further for its anticancer potential .
Materials Science
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into copolymers that exhibit enhanced mechanical properties and thermal stability. Such materials could find applications in coatings, adhesives, and composite materials.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Chemical Intermediate
Synthesis of Other Compounds
this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.
Case Study: Synthesis of Bioactive Molecules
In synthetic organic chemistry, this compound has been used to create bioactive molecules through multi-step synthesis processes. For example, researchers have successfully synthesized novel derivatives that demonstrate enhanced biological activity compared to their precursors .
Mechanism of Action
The mechanism of action of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Table 1: Core Structural Features of Analogs
Key Observations :
- Ring System : Replacement of the furo oxygen (target compound) with a pyrrolo nitrogen (e.g., CAS 370882-39-6) alters electronic properties and hydrogen-bonding capacity .
- Substituents : The tert-butyl group enhances steric bulk and metabolic stability, while benzyl (CAS 180975-51-3) or hydroxymethyl (CAS 1445951-67-6) groups increase hydrophobicity or polarity, respectively .
Key Observations :
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Biological Activity
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate, also known as Cis-Dihydro-Furo[3,4-C]Pyrrole-3A,5-Dicarboxylic Acid 5-Tert-Butyl Ester, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| CAS Number | 2177267-69-3 |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These targets include:
- Enzymes : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptor sites on cell membranes, influencing signal transduction pathways.
- Ion Channels : The compound may affect the permeability of cell membranes by interacting with ion channels.
Antimicrobial Activity
Recent studies have indicated that derivatives of furo[3,4-c]pyrrole compounds exhibit antimicrobial properties. A notable case study demonstrated that related compounds showed significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown that the compound exhibits selective cytotoxic effects. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 µM |
| MCF-7 (breast cancer) | 30 µM |
| A549 (lung cancer) | 20 µM |
These results indicate that the compound may have potential as an anticancer agent.
Study on Anti-inflammatory Properties
A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of furo[3,4-c]pyrrole derivatives. The researchers tested the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages and found that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Another research effort investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
